molecular formula C19H21N5O3 B3720415 3-(3,4-Dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid

3-(3,4-Dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B3720415
M. Wt: 367.4 g/mol
InChI Key: NBVXJMFETHPWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a chemical compound with the CAS Registry Number 1009500-37-1 . It has a molecular formula of C 19 H 21 N 5 O 3 and a molecular weight of 367.4 g/mol . This substance belongs to a class of tetrahydropyrimidine derivatives, a scaffold known to be of significant interest in medicinal and synthetic chemistry. The specific research applications and mechanism of action for this compound are areas for ongoing investigation and are not fully detailed in the public domain. It is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed, lot-specific data, including purity and storage information.

Properties

IUPAC Name

(2E)-3-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)imino-6-oxo-1,3-diazinane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-10-5-6-14(7-11(10)2)24-15(17(26)27)9-16(25)22-19(24)23-18-20-12(3)8-13(4)21-18/h5-8,15H,9H2,1-4H3,(H,26,27)(H,20,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVXJMFETHPWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(CC(=O)NC2=NC3=NC(=CC(=N3)C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N\2C(CC(=O)N/C2=N\C3=NC(=CC(=N3)C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo condensation reactions, cyclization, and subsequent functional group modifications. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification methods such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The aromatic and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, pyrimidine derivatives are known for their activity against various biological targets. This compound may be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicinal chemistry, 3-(3,4-Dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its versatility makes it a valuable candidate for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs from the evidence, focusing on substituents, core structures, and functional groups:

Compound Name (Source) Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound Tetrahydropyrimidine 3,4-dimethylphenyl, 4,6-dimethylpyrimidin-2-yl amino, carboxylic acid, oxo ~400 (estimated) Enzyme inhibition, antimicrobial (inferred)
4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine Pyrimidine Chlorophenyl (electron-withdrawing), trimethoxyphenyl (hydrogen-bonding) ~385 Anticancer (kinase inhibition)
Diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate Pyrazolo[3,4-d]pyrimidine Thiophene, thioether, ester groups ~577 Materials science, prodrug delivery
4-(3,4-Dimethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Tetrahydropyrimidine Dimethoxyphenyl (electron-donating), thioxo (S instead of O) ~410 Antioxidant, antimicrobial
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-(trifluoromethyl)-2-pyrimidinamine Pyrimidine Benzodioxepin (rigid bicyclic), trifluoromethyl (strong electron-withdrawing) ~340 CNS-targeted therapies

Key Observations

The carboxylic acid group distinguishes the target from esters (e.g., ) or amides (e.g., ), offering enhanced solubility and ionic interaction capabilities.

Core Structure Differences :

  • The tetrahydropyrimidine core in the target compound provides conformational rigidity compared to fully aromatic pyrimidines (e.g., ), which may enhance binding specificity to biological targets.
  • Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) exhibit fused ring systems that expand π-π stacking interactions, a feature absent in the target compound.

Trifluoromethyl groups (e.g., ) introduce strong electron-withdrawing effects, whereas the target’s methyl groups are electron-donating, influencing electronic distribution and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 2
3-(3,4-Dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.